Cas no 101617-64-5 (2-Chloro-4-ethylquinoline-3-carbonitrile)

2-Chloro-4-ethylquinoline-3-carbonitrile is a versatile heterocyclic compound with a quinoline core functionalized with chloro, ethyl, and cyano groups. Its structural features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of reactive sites, such as the chloro and cyano substituents, allows for further functionalization through nucleophilic substitution or cyclization reactions. The ethyl group enhances lipophilicity, potentially improving bioavailability in drug design. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its utility in constructing complex molecular architectures underscores its importance in medicinal and industrial chemistry research.
2-Chloro-4-ethylquinoline-3-carbonitrile structure
101617-64-5 structure
商品名:2-Chloro-4-ethylquinoline-3-carbonitrile
CAS番号:101617-64-5
MF:C12H9N2Cl
メガワット:216.66626
MDL:MFCD27996494
CID:1095056
PubChem ID:21792841

2-Chloro-4-ethylquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-ethylquinoline-3-carbonitrile
    • D82797
    • AKOS022189661
    • BS-14184
    • CS-0152564
    • 3-Quinolinecarbonitrile, 2-chloro-4-ethyl-
    • 101617-64-5
    • DTXSID00618149
    • BEA61764
    • SB72007
    • MDL: MFCD27996494
    • インチ: InChI=1S/C12H9ClN2/c1-2-8-9-5-3-4-6-11(9)15-12(13)10(8)7-14/h3-6H,2H2,1H3
    • InChIKey: ATPCYFPDBTVACV-UHFFFAOYSA-N
    • ほほえんだ: CCC1=C(C#N)C(=NC2=CC=CC=C12)Cl

計算された属性

  • せいみつぶんしりょう: 216.04557
  • どういたいしつりょう: 216.0454260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • PSA: 36.68

2-Chloro-4-ethylquinoline-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1104457-1g
2-chloro-4-ethylquinoline-3-carbonitrile
101617-64-5 95%
1g
$700 2024-07-23
Alichem
A189005428-1g
2-Chloro-4-ethylquinoline-3-carbonitrile
101617-64-5 95%
1g
$663.40 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SN357-250mg
2-Chloro-4-ethylquinoline-3-carbonitrile
101617-64-5 95+%
250mg
2877CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SN357-100mg
2-Chloro-4-ethylquinoline-3-carbonitrile
101617-64-5 95+%
100mg
623.0CNY 2021-07-10
A2B Chem LLC
AA06258-250mg
2-Chloro-4-ethylquinoline-3-carbonitrile
101617-64-5 95%
250mg
$127.00 2024-04-20
Aaron
AR0005OE-100mg
3-Quinolinecarbonitrile, 2-chloro-4-ethyl-
101617-64-5 95%
100mg
$177.00 2025-02-10
Aaron
AR0005OE-250mg
3-Quinolinecarbonitrile, 2-chloro-4-ethyl-
101617-64-5 95%
250mg
$296.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTL995-250mg
3-Quinolinecarbonitrile, 2-chloro-4-ethyl-
101617-64-5 95%
250mg
¥890.0 2024-04-26
eNovation Chemicals LLC
Y1104457-5g
2-chloro-4-ethylquinoline-3-carbonitrile
101617-64-5 95%
5g
$1500 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223204-100mg
2-Chloro-4-ethylquinoline-3-carbonitrile
101617-64-5 95%
100mg
¥954 2023-04-17

2-Chloro-4-ethylquinoline-3-carbonitrile 関連文献

2-Chloro-4-ethylquinoline-3-carbonitrileに関する追加情報

2-Chloro-4-ethylquinoline-3-carbonitrile (CAS No. 101617-64-5): A Comprehensive Overview

2-Chloro-4-ethylquinoline-3-carbonitrile, a heterocyclic compound with the CAS registry number 101617-64-5, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, a class of bicyclic aromatic compounds known for their diverse biological activities and synthetic versatility. The structure of 2-chloro-4-ethylquinoline-3-carbonitrile features a quinoline ring system with a chlorine atom at position 2, an ethyl group at position 4, and a cyano group at position 3. These substituents impart unique electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 2-chloro-4-ethylquinoline-3-carbonitrile involves multi-step organic reactions, often utilizing directed metallation or substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing scalability. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the quinoline skeleton with high precision. These methods not only improve the yield but also allow for fine-tuning of substituents to tailor the compound's properties for specific applications.

One of the most promising areas of research involving 2-chloro-4-ethylquinoline-3-carbonitrile is its potential in drug discovery. The compound has demonstrated significant biological activity in various assays, particularly in targeting enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. A recent study published in *Nature Communications* highlighted its ability to inhibit β-secretase (BACE1), an enzyme implicated in amyloid plaque formation. The cyano group at position 3 plays a critical role in binding to the enzyme's active site, while the ethyl group enhances lipophilicity, improving bioavailability.

Beyond pharmacological applications, 2-chloro-4-ethylquinoline-3-carbonitrile has shown potential in materials science. Its aromaticity and electron-withdrawing groups make it an excellent candidate for organic semiconductors. Researchers have incorporated this compound into thin-film transistors (TFTs), where it exhibits high charge carrier mobility and stability under ambient conditions. These properties are advantageous for flexible electronics, sensors, and displays.

The structural versatility of 2-chloro-4-ethylquinoline-3-carbonitrile also lends itself to use in advanced chemical transformations. For example, its cyano group can act as a nucleophilic site in click chemistry reactions, enabling the construction of complex molecules with precision. This has facilitated its application in combinatorial chemistry libraries, where it serves as a building block for drug discovery campaigns.

Recent studies have also explored the environmental impact of 2-chloro-4-ethylquinoline-3-carbonitrile. While it is not classified as a hazardous substance under current regulations, its persistence in aquatic environments has raised concerns about long-term ecological effects. Ongoing research aims to develop biodegradation pathways or alternative synthesis routes that minimize environmental footprint.

In conclusion, 2-chloro-4-ethylquinoline-3-carbonitrile (CAS No. 101617-64) is a multifaceted compound with applications spanning drug discovery, materials science, and chemical synthesis. Its unique structure and functional groups make it a valuable tool for researchers across disciplines. As new synthetic methods and biological insights emerge, this compound is poised to play an even greater role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:101617-64-5)2-Chloro-4-ethylquinoline-3-carbonitrile
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清らかである:99%/99%
はかる:1g/250mg
価格 ($):418.0/156.0